tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate: is a synthetic organic compound often used in various chemical and pharmaceutical research applications. It is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and methoxy(methyl)amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy(methyl)carbamoyl group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding carboxylic acid, while substitution reactions could produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can serve as a precursor for the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate allows for the efficient synthesis of high-value products.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(ethoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(methoxy(ethyl)carbamoyl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate offers a unique balance of stability and reactivity. Its methoxy(methyl)carbamoyl group provides distinct chemical properties that can be advantageous in specific synthetic and research applications.
By understanding the detailed properties and applications of this compound, researchers and chemists can better utilize this compound in their work, leading to advancements in various scientific fields.
Properties
IUPAC Name |
tert-butyl 2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVRHJIGNMLCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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